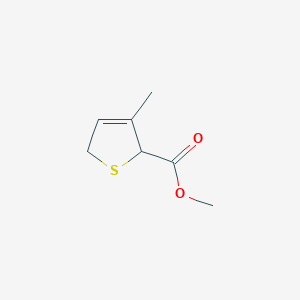

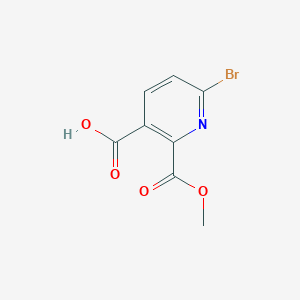

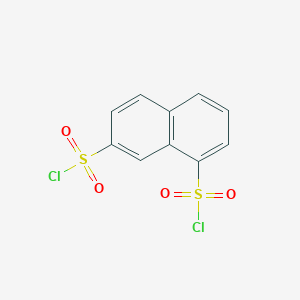

![molecular formula C41H47N5O2S2 B6602066 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one CAS No. 2137823-20-0](/img/structure/B6602066.png)

7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one

Übersicht

Beschreibung

The compound “7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one” is a complex organic molecule with a molecular weight of 648.83 . It is also known as Brexpiprazole, and previously known as OPC-34712 . It is a novel atypical antipsychotic drug .

Molecular Structure Analysis

The IUPAC name of the compound is 7- (4- ( (7- (4- (4- (benzo [b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2-yl)oxy)butoxy)quinolin-2-ol . The InChI code is 1S/C38H40N4O4S/c43-37-14-10-28-8-12-30 (26-33 (28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31 (27-34 (29)40-38)44-22-2-1-17-41-18-20-42 (21-19-41)35-6-5-7-36-32 (35)16-25-47-36/h5-16,25-27H,1-4,17-24H2, (H,39,43) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The details of these reactions are proprietary and are not publicly available .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A compound structurally related to aripiprazole, an atypical antipsychotic and antidepressant, has been synthesized and evaluated for affinity at dopamine D₂-like receptors. This compound demonstrated high affinity and selectivity for the D₂ receptor subtype and partial agonism at both D₂ and D₃ receptor subtypes (Vangveravong et al., 2011).

Novel Derivatives Synthesis

- Novel ciprofloxacin derivatives have been synthesized, including the reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride. These derivatives were established based on spectral studies (Yadav & Joshi, 2008).

Potential Antipsychotic Agents

- Heterocyclic analogues of 1192U90, including benzothiophene derivatives, have been prepared and evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities and less activity in models predictive of extrapyramidal side effects (Norman et al., 1996).

Alternate Synthesis Methods

- An alternate synthesis of Brexpiprazole, an antipsychotic drug, was described, highlighting a novel palladium-mediated Buchwald–Hartwig coupling. This synthesis is a concise and convergent route involving the linkage of piperazine core between benzo[b]thiophene and quinolin-2(1H)-one fragments (Kumar et al., 2018).

Quinolones Synthesis

- A convenient synthesis method for piperazine substituted quinolones was developed. This method involved the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride (Fathalla & Pazdera, 2017).

Crystal Structure Analysis

- The crystal structure and Hirshfeld surface analysis of related compounds, such as 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, were studied, providing insights into molecular interactions and crystal packing (Ullah & Stoeckli-Evans, 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as Brexpiprazole , are the dopamine D2 receptors and the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Brexpiprazole acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would. It also acts as an antagonist at the serotonin 5-HT2A receptor and adrenergic alpha1B and alpha2C receptors , meaning it binds to these receptors and blocks their activation.

Biochemical Pathways

The activation of dopamine D2 and serotonin 5-HT1A receptors and the blockade of serotonin 5-HT2A, adrenergic alpha1B, and alpha2C receptors can affect various biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .

Result of Action

The partial agonistic action on dopamine D2 and serotonin 5-HT1A receptors, and antagonistic action on serotonin 5-HT2A, adrenergic alpha1B, and alpha2C receptors, can result in modulation of neurotransmitter activity . This can lead to changes in mood, behavior, and cognition .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N5O2S2/c47-41-14-12-32-11-13-33(48-28-4-3-18-43-22-26-45(27-23-43)37-8-6-10-40-35(37)16-30-50-40)31-38(32)46(41)19-2-1-17-42-20-24-44(25-21-42)36-7-5-9-39-34(36)15-29-49-39/h5-16,29-31H,1-4,17-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDADCGPMDUSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C=CC3=C2C=C(C=C3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

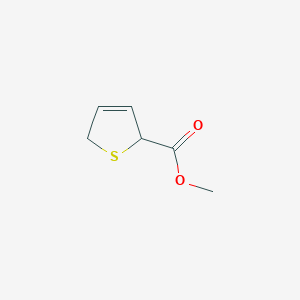

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)

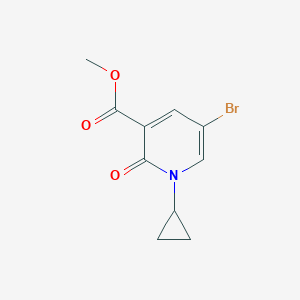

![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)

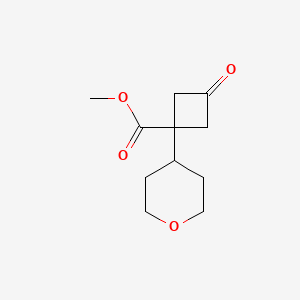

![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)

![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)